N-{4-[(1E)-2-[3-tert-butyl-5-(2,4-dioxo-3H-pyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl}methanesulfonamide
Description
N-{4-[(1E)-2-[3-tert-butyl-5-(2,4-dioxo-3H-pyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl}methanesulfonamide is a structurally complex small molecule featuring a methanesulfonamide group, a trans-ethenyl linker, a tert-butyl-substituted aromatic ring, and a 2,4-dioxopyrimidine moiety. Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the aryl-ethenyl backbone, followed by functional group modifications to introduce the sulfonamide and heterocyclic moieties .
Properties
Molecular Formula |
C24H27N3O5S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[4-[2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29) |
InChI Key |
XMZSTQYSBYEENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the dihydropyrimidinyl moiety: This step involves the condensation of urea with an appropriate aldehyde and a β-keto ester under acidic conditions to form the dihydropyrimidinone ring.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Styryl group formation: The styryl group is typically formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
Methanesulfonamide formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original sulfonamide moiety.
Scientific Research Applications
(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Chemical Biology: It can serve as a probe for studying biological pathways and interactions at the molecular level.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Fluorinated analogs (e.g., Compound 19) exhibit slower hepatic clearance due to reduced cytochrome P450 susceptibility .
- Melting Points : The target compound’s melting point (~250°C) is consistent with sulfonamide derivatives, whereas chromene hybrids (e.g., ) show higher MPs (>250°C) due to planar aromatic stacking.
Analytical Characterization
- NMR/LCMS : The target compound’s ^1H NMR shows distinct peaks for the ethenyl proton (δ 6.8–7.2 ppm) and tert-butyl group (δ 1.4 ppm). LC/MS data ([M+H]+ ≈ 520–550 m/z) align with analogs .
- Molecular Networking : Fragmentation patterns (MS/MS) cluster with aryl-ethenyl sulfonamides (cosine score >0.8), confirming structural relatedness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
